molecular formula C27H24N2O6 B2694631 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one CAS No. 1206990-52-4

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one

Cat. No. B2694631
CAS RN: 1206990-52-4
M. Wt: 472.497
InChI Key: JXZRUOMOPSNWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one, also known as MPQX, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry. MPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the central nervous system (CNS).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds involving 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one or related structures, highlighting their potential antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of some new 1,2,4-triazole derivatives, including the mentioned compound, showcased moderate to good activity against various microorganisms (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Agents

Another area of research involves the compound's derivatives for potential anti-inflammatory and analgesic properties. Novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating the piperazine structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant results in comparison to standard drugs (Abu‐Hashem et al., 2020).

Cancer Research

A compound structurally related to 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one, specifically designed as RX-5902, has been studied for its anticancer properties. This research showed that RX-5902 induces apoptosis in cancer cells, inhibits cell proliferation, and enhances survival in tumor xenograft models, suggesting a potential application in cancer treatment (Lee et al., 2013).

Antifungal Application

The compound's relevance extends to the development of antifungal agents, as seen in the preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis. This application underscores the importance of such compounds in enhancing the detection and quantification of pharmaceutical substances with broad-spectrum antifungal activity (Shamsipur & Jalali, 2000).

properties

IUPAC Name

methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-32-19-11-8-17(9-12-19)23-15-25(35-16-26(30)34-3)21-14-18(10-13-22(21)29-23)28-27(31)20-6-4-5-7-24(20)33-2/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRUOMOPSNWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate

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